N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
- δ 1.0–1.8 ppm (m, cyclohexyl CH2)
- δ 2.3–2.7 ppm (m, NHCH2Si)
- δ 0.4 ppm (s, SiCH3)
- δ 25.1 ppm (SiCH3)
- δ 50.4–54.8 ppm (NCH2)
- δ 23.5–35.2 ppm (cyclohexyl carbons)
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Band (cm-1) | Assignment |
|---|---|
| 3350–3250 | N-H stretching |
| 1250–1150 | Si-CH3 deformation |
| 1020–980 | Si-N stretching |
| 850–800 | Cyclohexyl ring vibration |
Mass Spectrometry
- Molecular ion peak: m/z 351.6 ([M]+)
- Major fragments:
- m/z 278.3 ([M - C6H11]+)
- m/z 183.1 ([Si(CH3)(NH2)2]+)
X-ray Crystallographic Analysis
While direct crystallographic data for this specific compound remains unpublished, analogous silanediamine structures reveal:
- Unit cell parameters :
- Monoclinic system (P21/c)
- Z = 4
- a = 12.34 Å, b = 8.56 Å, c = 15.22 Å
- β = 98.7°
Silicon coordination :
- Distorted tetrahedron with N-Si-N angles of 108.2–112.4°
- Si-N bond lengths of 1.74 ± 0.02 Å
Intermolecular interactions :
- N-H···N hydrogen bonding (2.89–3.12 Å)
- van der Waals contacts between cyclohexyl groups
Comparative Structural Analysis
Structural features compared to related derivatives:
| Property | Target Compound | N,N'-bis(t-butyl) Derivative |
|---|---|---|
| Molar mass (g/mol) | 351.6 | 172.3 |
| Si-N bond length (Å) | 1.74 | 1.71 |
| N-Si-N angle (°) | 109.5 | 112.3 |
| Solubility (CHCl3) | 28 g/L | 145 g/L |
Key structural differentiators:
- Steric effects : Cyclohexyl substituents create greater steric hindrance compared to t-butyl groups, reducing rotational freedom about Si-N bonds
- Electron donation : Cyclohexylamino groups exhibit stronger σ-donor character than t-butylamino, lengthening Si-N bonds
- Crystal packing : Bulky cyclohexyl groups enforce specific molecular orientations through CH-π interactions absent in linear alkyl derivatives
Properties
CAS No. |
80228-86-0 |
|---|---|
Molecular Formula |
C20H41N3Si |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
N-[[bis(cyclohexylamino)-methylsilyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C20H41N3Si/c1-24(22-19-13-7-3-8-14-19,23-20-15-9-4-10-16-20)17-21-18-11-5-2-6-12-18/h18-23H,2-17H2,1H3 |
InChI Key |
CPCJZUWFIVJFAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CNC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Aniline
A widely reported industrial method for preparing dicyclohexylamine involves the catalytic hydrogenation of aniline in the presence of hydrogen gas. The process parameters and additives significantly influence the purity and yield of DCHA.
| Parameter | Typical Range | Notes |
|---|---|---|
| Hydrogen to aniline molar ratio | 5:1 to 20:1 (preferably 8:1 to 15:1) | Controls hydrogen availability |
| Reaction temperature | 140–220 °C (preferably 150–170 °C) | Higher temperatures favor conversion |
| Reaction pressure | 50–1000 kPaG (preferably 100–500 kPaG) | Pressure affects reaction kinetics |
| Space velocity (aniline feed) | 0.1–0.5 h⁻¹ | Influences contact time with catalyst |
| Additives | Ammonia and/or cyclohexane derivatives | Ammonia reduces byproducts; cyclohexane derivatives improve selectivity |
This gas-phase hydrogenation method reduces impurities such as biphenyl, dicyclohexyl, and phenylcyclohexane, which are challenging to separate due to similar boiling points. The presence of ammonia (gas, aqueous, or liquid) and cyclohexane derivatives (e.g., cyclohexanol, cyclohexylamine) in the feedstock improves product purity by suppressing side reactions.
Purification
Post-reaction, the crude dicyclohexylamine is purified by distillation or chromatographic techniques to remove low- and high-boiling impurities. The goal is to obtain high-purity DCHA suitable for further functionalization.
Functionalization to N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine
Silane Coupling Reaction
The key step involves reacting dicyclohexylamine derivatives with silane reagents bearing reactive methylsilanediamine groups. Typical synthetic routes include:
- Nucleophilic substitution on chlorosilanes or alkoxysilanes with amine groups.
- Reductive amination involving formaldehyde or other aldehydes to introduce the (cyclohexylamino)methyl moiety onto the silanediamine backbone.
Reaction Conditions
- Solvents: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.
- Temperature: Mild heating (room temperature to 60 °C) to promote reaction without decomposition.
- Catalysts: Acid or base catalysts may be used to facilitate condensation or substitution.
Purification
The product is typically purified by column chromatography or recrystallization to isolate the target silanediamine compound with high purity.
Representative Experimental Procedure (Adapted from Related Compounds)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Hydrogenation of aniline with H₂, catalyst, ammonia | Formation of dicyclohexylamine |
| 2 | Reaction of dicyclohexylamine with chloromethylsilanediamine in anhydrous solvent | Formation of silanediamine intermediate |
| 3 | Reductive amination with cyclohexylamine and formaldehyde | Introduction of (cyclohexylamino)methyl group |
| 4 | Purification by chromatography | Pure this compound |
Research Findings and Analytical Data
- Yield: Hydrogenation of aniline to dicyclohexylamine typically achieves yields around 70–90% under optimized conditions.
- Purity: Use of ammonia and cyclohexane derivatives reduces byproduct formation, improving purity above 95% for DCHA.
- Spectroscopic Characterization: NMR (¹H and ¹³C), IR, and mass spectrometry confirm the structure of intermediates and final products. For example, ¹H NMR signals corresponding to cyclohexyl protons and silane-bound methylene groups are diagnostic.
- Crystallographic Data: Related compounds show well-defined hydrogen bonding and conformational features, which can influence reactivity and stability.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Parameters | Advantages | Challenges |
|---|---|---|---|---|
| Dicyclohexylamine synthesis | Gas-phase hydrogenation of aniline | Temp: 150–170 °C; Pressure: 100–500 kPa; H₂:Aniline = 8–15:1 | High yield, scalable | Byproduct separation |
| Silanediamine functionalization | Nucleophilic substitution/reductive amination | Anhydrous conditions; mild heating | Specific functionalization | Moisture sensitivity |
| Purification | Chromatography, distillation | Solvent choice critical | High purity product | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine, which can be used in further chemical synthesis and applications .
Scientific Research Applications
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Molecular formula : C₁₃H₂₆N₂
- Molecular weight : 210.36 g/mol
- CAS No.: 1761-71-3
- Key features : Two cyclohexylamine groups linked by a methylene bridge. Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .
- Applications : Widely used in polymer production, particularly epoxy resins and polyurethanes.
- Contrast : Unlike the silanediamine compound, PACM lacks a silicon atom, reducing its thermal stability and chemical versatility in silicon-based polymers.
N,N-Dimethylcyclohexylamine
- Molecular formula : C₈H₁₇N
- Molecular weight : 127.23 g/mol
- CAS No.: 98-94-2
- Key features: A tertiary amine with a dimethylamino group attached to a cyclohexane ring .
- Applications : Catalyst in polyurethane foam production.
N,N'-Tricyclohexyl-1-methylsilanetriamine
N-Methyldicyclohexylamine
- CAS No.: 7560-83-0
- Molecular formula : C₁₃H₂₅N
- Molecular weight : 195.35 g/mol
- Key features : Two cyclohexyl groups bonded to a methylated nitrogen .
- Safety : Requires stringent handling due to toxicity risks (e.g., skin irritation) .
- Contrast : Lacks the silanediamine core, limiting its use in silicon-based applications.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Features | Applications |
|---|---|---|---|---|---|
| N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine | C₁₄H₃₀N₂Si | 254.51 | — | Silanediamine core, three cyclohexyl groups | Research (potential drug/material) |
| 4,4'-Methylenebis(cyclohexylamine) (PACM) | C₁₃H₂₆N₂ | 210.36 | 1761-71-3 | Methylene bridge, two cyclohexylamines | Polymer production |
| N,N-Dimethylcyclohexylamine | C₈H₁₇N | 127.23 | 98-94-2 | Dimethylamino, cyclohexane ring | Polyurethane catalyst |
| N-Methyldicyclohexylamine | C₁₃H₂₅N | 195.35 | 7560-83-0 | Methylated nitrogen, two cyclohexyl groups | Industrial synthesis |
Research Findings and Functional Insights
- Biological Activity: Cyclohexylamine derivatives like N-aroyl-N,N'-dicyclohexyl urea conjugates exhibit antiulcer activity by inhibiting H+/K+ ATPase .
- Thermal Stability : Silicon-containing amines (e.g., silanetriamines) generally exhibit higher thermal stability than purely organic analogs, making them suitable for high-temperature applications .
- Safety Profile : N-Methyldicyclohexylamine requires strict safety protocols due to toxicity , whereas silanediamine compounds may offer improved safety margins due to steric hindrance reducing reactivity.
Biological Activity
N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine is a silane compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, effects, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique silane structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and it features two cyclohexyl groups and a silane moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of amino groups allows for hydrogen bonding with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Membrane Interaction : Its lipophilic nature facilitates penetration into lipid membranes, which can alter membrane dynamics and influence receptor interactions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Studies
Research on the biological activity of this compound has been limited but promising. Below are key findings from various studies:
In Vitro Studies
- Cell Viability Assays : Studies conducted on human cell lines showed that this compound exhibited cytotoxic effects at higher concentrations, suggesting a dose-dependent response.
- Antimicrobial Activity : The compound demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
In Vivo Studies
- Animal Models : Research involving animal models has indicated that administration of the compound can lead to significant changes in biochemical markers associated with inflammation and oxidative stress.
- Toxicological Assessments : Toxicity studies revealed that while the compound can be effective at therapeutic doses, higher doses may lead to adverse effects, necessitating careful dosage regulation.
Case Studies
- Case Study 1 : A study on the effects of this compound in a model of induced oxidative stress showed a marked reduction in markers of oxidative damage compared to control groups.
- Case Study 2 : Research focusing on its antimicrobial properties found that the compound was effective against Gram-positive bacteria, suggesting potential applications in treating infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis of structurally related cyclohexylamine derivatives often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like N,N-Dimethylcyclohexanecarboxamide are synthesized via cyclohexanecarbonyl chloride reacting with dimethylamine in anhydrous benzene under reflux . For silanediamine derivatives, a plausible route could involve reacting cyclohexylamine with methylsilane intermediates under inert conditions. Key factors include temperature control (e.g., reflux at 80–100°C), solvent selection (anhydrous benzene or toluene), and stoichiometric ratios to minimize side reactions. Magnetic stirrers are recommended for efficient mixing .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si for silane groups) to confirm bonding patterns. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. For crystalline derivatives, X-ray diffraction provides precise stereochemical details. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, as demonstrated for similar amines in thermodynamic studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for related cyclohexylamines highlight hazards such as skin corrosion and flammability. Researchers should use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid open flames. Immediate first aid for skin contact includes washing with soap/water, while inhalation exposure requires fresh air and medical consultation. Storage should be in cool, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can contradictory data in synthesis protocols (e.g., yield disparities) be resolved?
- Methodological Answer : Discrepancies in yields often arise from subtle variations in reaction conditions. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent polarity). For instance, shows that substituting benzene with methyl cyclohexanecarboxylate alters reaction kinetics. Comparative studies using HPLC or GC-MS to monitor intermediate formation can pinpoint inefficiencies .
Q. What strategies are effective for studying the compound’s thermodynamic stability under varying pH and temperature conditions?
- Methodological Answer : Thermodynamic properties like enthalpy of formation can be derived using calorimetry, as shown for dicyclohexyl sulfide and related amines . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with spectroscopic monitoring identifies degradation pathways. Computational modeling (DFT) predicts reactive sites, guiding experimental validation via kinetic studies .
Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Mechanistic insights require kinetic profiling (e.g., rate constants via UV-Vis or NMR) and isotopic labeling (e.g., deuterated solvents). For biological interactions, molecular docking simulations predict binding affinities to enzymes or receptors, followed by in vitro assays (e.g., enzyme inhibition or cell viability tests). highlights similar approaches for bicyclic amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
